Product packaging for Isoguanosine(Cat. No.:CAS No. 38819-11-3)

Isoguanosine

カタログ番号: B3425122
CAS番号: 38819-11-3
分子量: 283.24 g/mol
InChIキー: MIKUYHXYGGJMLM-FJFJXFQQSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Isoguanosine as a Modified Nucleoside in Nucleic Acid Chemistry

As a modified nucleoside, this compound possesses a molecular formula of C10H12N5O5 and a molecular weight of 267.23 g/mol ontosight.ai. Its structure allows it to form hydrogen bonds and participate in base pairing, albeit with different specificities than canonical bases researchgate.netontosight.airesearchgate.netresearchgate.netnih.govplos.orgnih.govmdpi.comjst.go.jptandfonline.comnih.govnih.govnih.govscispace.comoup.comacs.orgresearchgate.netoup.com. A notable characteristic of this compound is its ability to self-assemble into various supramolecular structures, such as tetramers and decamers, in the presence of different cations researchgate.netrsc.orgrsc.orgresearchgate.net. This property hints at its potential applications beyond simple genetic information storage, extending into areas like ionophores, gel formation, and even therapeutic strategies rsc.orgrsc.orgresearchgate.net.

The tautomerism of this compound, specifically the equilibrium between its keto and enol forms, plays a crucial role in its base-pairing behavior. The major keto tautomer typically presents a hydrogen bonding pattern complementary to isocytosine (B10225), while its minor enol tautomer can potentially pair with thymine (B56734) nih.govnih.govoup.comffame.org. This tautomeric ambiguity has been a focus of research, with modifications like the replacement of the N-7 nitrogen with a CH unit (as in 7-deazathis compound) being explored to stabilize the preferred tautomeric form and improve pairing fidelity in synthetic systems nih.govffame.org.

Table 1: Key Properties of this compound

PropertyDescriptionSource(s)
Chemical IdentityIsomer of guanosine (B1672433); 1,2-dihydro-2-oxoadenosine; crotonoside; 2-hydroxyadenosine rsc.orgontosight.aienghusen.dk
Molecular FormulaC10H12N5O5 ontosight.ai
Molecular Weight267.23 g/mol ontosight.ai
Base PairingForms hydrogen bonds; can pair with isocytosine, guanine (B1146940), cytidine, thymine (enol form) ontosight.airesearchgate.netnih.govplos.orgnih.govnih.govnih.gov
Supramolecular AssemblyCapable of self-assembly into structures like tetramers and decamers researchgate.netrsc.orgrsc.orgresearchgate.net
TautomerismExists in keto and enol forms, influencing base-pairing behavior nih.govnih.govoup.comffame.org
Natural OccurrenceFound in croton beans, butterfly wings, marine mollusks; detected in human/mouse chromatin rsc.orgenghusen.dk
Synthetic UtilityUsed in synthetic nucleic acid research; component of expanded genetic systems (AEGIS) nih.govmdpi.comnih.govenghusen.dkoup.com

Historical Context of this compound Discovery and Early Characterization

The scientific journey of this compound began with the synthesis of its base, isoguanine (B23775), by Fischer in 1897, who astutely predicted its potential presence in biological systems rsc.orgenghusen.dk. The ribonuceloside form, this compound, was first identified in 1932 within the toxic croton bean (Croton tiglium L.) enghusen.dk. Further natural occurrences were reported, with isoguanine being found in butterfly wings in 1940 and this compound isolated from the marine mollusk Diaulula sandiegensis in 1981 enghusen.dk. Early synthetic efforts by Davoll and colleagues in 1951 successfully produced glycosylated isoguanine derivatives through reactions involving nitrous acid rsc.org. A pivotal moment in its conceptualization for genetic systems came in 1962 when Alexander Rich proposed the possibility of an artificial third base pair involving isoguanine and isocytosine nih.govmdpi.com. More recently, research has also identified isoguanine as an oxidation product of adenine (B156593) and cellular chromatin, particularly when exposed to reactive oxygen species (ROS), drawing attention to its role as a potential marker for oxidative DNA damage rsc.orgenghusen.dk.

Significance of this compound in Expanding Genetic System Research

The primary significance of this compound in contemporary research lies in its role as a component of artificially expanded genetic information systems (AEGIS) nih.govmdpi.com. In conjunction with isocytosine, isoguanine forms a non-natural base pair (isoG–isoC) that can function as a third, orthogonal base pair within DNA researchgate.netnih.govnih.govmdpi.comjst.go.jpnih.govoup.comnih.gov. This isoG–isoC pair is stabilized by three hydrogen bonds, similar to the canonical guanine-cytosine (G-C) pair researchgate.netnih.govplos.orgnih.govmdpi.comjst.go.jpnih.govacs.org.

The introduction of such non-natural base pairs allows for an expansion of the genetic alphabet beyond the standard A-T and G-C, thereby increasing the information density of nucleic acid molecules and enabling novel functionalities nih.govmdpi.comscispace.com. This expanded capacity has found applications in diagnostic assays for diseases such as HIV and Hepatitis C, as well as in the development of synthetic biology tools that could potentially support processes like reproduction and evolution mdpi.comnih.govoup.comffame.org. The isoG–isoC pair has demonstrated utility in polymerase chain reaction (PCR) amplification, a fundamental technique in molecular biology nih.govnih.govnih.govoup.comoup.combbk.ac.uk.

Research efforts have focused on optimizing the fidelity and stability of these expanded genetic systems, often by addressing the inherent tautomerism of this compound nih.govnih.govffame.org. For instance, modifications like 7-deazathis compound have been developed to stabilize the desired tautomeric form, leading to improved pairing specificity and reduced error rates during enzymatic replication nih.govffame.org. The isoG–isoC pair has also served as a valuable tool for probing fundamental biological processes, including DNA synthesis, translation, and repair mechanisms nih.govoup.com. Furthermore, studies have explored the potential for purine-purine base pairing, such as guanine-isoguanine, to form stable DNA duplexes, offering insights into the evolution of biological information storage systems scispace.com.

Table 2: Comparative Base Pairing Fidelity and Stability in PCR Amplification

Base Pair SystemFidelity per Round (%)NotesSource(s)
Isoguanine (isoG)–Isocytosine (isoC)~86Without specific modifications, lower fidelity observed in PCR. nih.gov
7-Deazaisoguanine–Isocytosine~92Replacement of N-7 with CH unit improves fidelity by stabilizing the desired tautomeric form. nih.gov
Isoguanine–Isocytosine (with TS)~98Use of thymidine (B127349) analog (TS) to prevent mispairing with the enol form of isoguanine. nih.gov
Isoguanine–Isocytosine (without TS)~93Fidelity observed when TS is not used. nih.gov
Isoguanine–5-methylisocytosine (B103120) (MeisoC)~96Studied in PCR amplification, showing good fidelity. nih.gov

Table 3: Mismatch Discrimination of this compound Derivatives

This compound DerivativeMismatch Order (Most to Least Stable)NotesSource(s)
2'-deoxythis compound (B9890) (disoG)T > G > CIndicates the propensity of disoG to mispair with thymine, followed by guanine, then cytosine. bbk.ac.uk
Hexitol this compound (hisoG)G > C > THexitol backbone shows a different mispairing preference compared to deoxyribose. bbk.ac.uk
disoGTSpecifically, disoG misincorporates mainly with thymine. bbk.ac.uk
hisoGG, C, TSpecifically, hisoG misincorporates mainly with guanine and cytosine. bbk.ac.uk

Compound Names Mentioned:

Compound Name Abbreviation
This compound isoG
Guanosine G
Isocytosine isoC
5-methylisocytosine MeisoC
2'-deoxythis compound disoG
Hexitol this compound hisoG
Adenine A
Thymine T
Cytosine C
Uracil (B121893) U
7-deazathis compound
2-hydroxyadenosine 2-OH-Ado

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O5 B3425122 Isoguanosine CAS No. 38819-11-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKUYHXYGGJMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939474
Record name 6-Amino-9-pentofuranosyl-9H-purin-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818-71-9
Record name Crotonoside
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-9-pentofuranosyl-9H-purin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Isoguanosine

Established Chemical Synthesis Routes for Isoguanosine

The chemical synthesis of this compound can be broadly categorized into two main approaches: construction from purine (B94841) precursors and the transformation of existing nucleosides through functional group transposition.

Synthesis from Purine Precursors

A prevalent and effective method for synthesizing this compound involves the chemical modification of purine precursors, most notably 2,6-diaminopurine (B158960) riboside. A key reaction in this pathway is the diazotization of 2,6-diaminopurine riboside. This process typically utilizes sodium nitrite in an acidic medium, such as acetic acid, to convert the 6-amino group into a diazonium salt, which is subsequently hydrolyzed to yield the 6-keto group of this compound. This method has been refined to allow for large-scale and high-purity synthesis of this compound biosyn.com.

The general scheme for this synthesis is as follows:

Starting Material: 2,6-diaminopurine riboside

Reagents: Sodium nitrite (NaNO₂) and acetic acid (AcOH)

Product: this compound

This approach is also amenable to the synthesis of this compound derivatives by using appropriately substituted 2,6-diaminopurine nucleosides as starting materials biosyn.com. For instance, 2'-deoxythis compound (B9890) and 2'-fluoro-isoguanosine have been successfully synthesized using this diazotization method biosyn.com.

Another strategy starting from a purine precursor involves the glycosylation of a protected isoguanine (B23775) base. For example, 2'-deoxythis compound has been prepared by first synthesizing the isoguanine base through selective diazotization of 2,6-diaminopurine. The isoguanine is then protected and subsequently glycosylated to introduce the deoxyribose sugar moiety nih.gov.

Transformation and Functional Group Transposition Approaches

An alternative strategy for the synthesis of this compound involves the chemical transformation of the more readily available guanosine (B1672433). This approach necessitates the transposition of the functional groups at the C2 and C6 positions of the purine ring. One reported multi-step route to achieve this transformation involves the conversion of guanosine into a 6-thio derivative, which can then be further manipulated to introduce the amino group at the 6-position and the keto group at the 2-position researchgate.net.

A concise synthesis of 2'-deoxythis compound has been achieved starting from 2,6-dichloropurine. Glycosylation of this precursor is followed by amination. Subsequent displacement of the C2 chlorine atom with a benzyloxy group, followed by hydrogenolysis, yields the final 2'-deoxythis compound product rsc.org.

These transformation and functional group transposition approaches, while often involving multiple steps, provide alternative pathways to this compound and its analogs from different starting materials.

Synthesis of this compound Derivatives for Oligonucleotide Incorporation

The incorporation of this compound into synthetic oligonucleotides is essential for studying its properties within a nucleic acid duplex. This requires the synthesis of this compound derivatives that are compatible with standard automated DNA/RNA synthesis protocols, primarily through the use of phosphoramidite chemistry.

Phosphoramidite Synthesis

The synthesis of this compound phosphoramidites is a critical step for its inclusion in oligonucleotides. This process involves the protection of the reactive functional groups on the isoguanine base and the sugar moiety, followed by the introduction of a phosphoramidite group at the 3'-hydroxyl position.

Key protecting groups for this compound phosphoramidite synthesis include:

5'-Hydroxyl Group: Typically protected with a dimethoxytrityl (DMT) group.

N6-Amino Group: Often protected with a formamidine group to prevent side reactions during oligonucleotide synthesis glenresearch.com.

O2-Keto Group: The protection of this group is crucial for efficient coupling during synthesis. The diphenylcarbamoyl group has been shown to be effective for this purpose nih.govglenresearch.com.

The general structure of an this compound phosphoramidite features these protecting groups and a reactive phosphoramidite moiety at the 3'-position, which allows for its coupling to the growing oligonucleotide chain on a solid support. The use of these protected phosphoramidites in automated DNA synthesizers enables the site-specific incorporation of this compound into desired oligonucleotide sequences nih.gov.

Sugar-Modified this compound Analogs

Modifications to the sugar moiety of this compound can impart novel properties to oligonucleotides, such as increased nuclease resistance or altered hybridization characteristics. The synthesis of these analogs involves either starting with a modified sugar or performing chemical transformations on the sugar of a pre-formed nucleoside.

An example of a sugar-modified this compound analog is one based on a hexitol nucleic acid (HNA) scaffold. The synthesis of the h-isoG phosphoramidite for incorporation into HNA-DNA mosaic oligonucleotides has been reported. This synthesis involved the nucleophilic displacement on a tosylated anhydro-glucitol with 2-aminoadenine, followed by selective deamination and subsequent protection and phosphitylation steps nih.gov.

Base-Modified this compound Analogs

Modifications to the isoguanine base itself can be used to fine-tune its base-pairing properties or to introduce new functionalities. These modifications are typically introduced at the precursor stage before the full nucleoside is assembled or through post-synthetic modification.

While the focus is often on the unique pairing of this compound with isocytosine (B10225), base-modified analogs can be designed for various purposes. For instance, the synthesis of derivatives with modifications at the C8 position or with exocyclic amino group alterations can be envisioned to modulate duplex stability or create sites for further chemical conjugation. The synthesis of 8-oxoguanosine phosphoramidite, a related purine analog, highlights the strategies that can be adapted for creating base-modified this compound derivatives nih.govelsevierpure.comresearchgate.net.

The development of synthetic routes for these various this compound derivatives is crucial for expanding the chemical space of modified oligonucleotides and exploring their potential in diagnostics, therapeutics, and synthetic biology.

Large-Scale Preparation and Purification Techniques for Research Applications

The availability of high-purity this compound (isoG) is crucial for its application in fields such as genetics, materials science, and cancer therapy. nih.govnih.gov However, the cost of commercially available gram-scale this compound can be relatively high. nih.govnih.gov To address this, researchers have developed methodologies suitable for the large-scale synthesis and purification of this compound for research purposes.

A simple and convenient method for the large-scale preparation of this compound involves the diazotization of 2,6-diaminopurine riboside. nih.govnih.govresearchgate.net This approach utilizes sodium nitrite and acetic acid at room temperature, offering advantages in terms of cost of raw materials, operational simplicity, and reaction time. nih.gov The reaction is typically completed within 40 minutes. nih.govresearchgate.net

The process begins by suspending 2,6-diaminopurine riboside in water, followed by the addition of acetic acid and a dropwise addition of a sodium nitrite solution. nih.gov After stirring, the pH of the resulting yellow solution is adjusted to 7 with aqueous ammonia in an ice water bath to yield a precipitate of the crude product. nih.govresearchgate.net

Table 1: Example Reagents for Large-Scale this compound Synthesis via Diazotization

Reagent Molar Amount (mol) Quantity
2,6-Diaminopurine Riboside 0.71 200 g
Acetic Acid (AcOH) 17.4 1 L
Sodium Nitrite (NaNO₂) 1.76 122 g
Water (H₂O) - 5 L

Data derived from a reported large-scale synthesis protocol. nih.gov

Purification of the crude this compound is essential to achieve the high purity required for most research applications. A technique involving protonation and deprotonation at the N7-position has been proven effective. nih.gov This multi-step process is designed to remove insoluble impurities and byproducts.

Table 2: Key Steps in the Purification of this compound

Step Reagents/Action Purpose
1. Precipitation Adjust pH to 7 with aqueous ammonia Isolate crude product from reaction mixture
2. Protonation Dissolve in 0.1 M HCl, heat, adjust pH to 3 Solubilize this compound and remove insoluble impurities
3. Decolorization Add active charcoal and perform hot filtration Remove colored impurities
4. Deprotonation Neutralize with 0.1 M NaOH in an ice bath Precipitate high-purity this compound

This process is designed to selectively isolate the this compound product. nih.gov

Structural Investigations and Conformational Analysis of Isoguanosine

Molecular Structures and Tautomeric Equilibria of Isoguanine (B23775) and Isoguanosine

The arrangement of protons among the nitrogen and oxygen atoms of the isoguanine base, known as tautomerism, is highly sensitive to the surrounding environment. acs.org The relative stability of different tautomers shifts dramatically between the gas phase, solution, and the constrained environment of a nucleic acid duplex. acs.orgub.edu

Spectroscopic techniques are essential for characterizing the dominant forms of this compound in solution. Ultraviolet (UV) and infrared (IR) absorption spectroscopy have been used to study the tautomerism of 9-substituted isoguanines, including this compound. nih.gov These studies, aided by model compounds, have shown that in aqueous media, this compound and its derivatives predominantly exist in the N(1)H, 2-keto-6-amino tautomeric form. nih.gov However, in less polar solvents like dioxane, the tautomeric equilibrium shifts toward the enol form. nih.gov

In a study of this compound and its deoxy-analog (dIsoGuo) in aqueous phosphate (B84403) buffer, distinct absorption bands were observed that shift with pH. rsc.org These findings are consistent with the predominance of the keto form in the tested conditions. rsc.org

UV Absorption Maxima (λmax) of this compound and 2'-Deoxythis compound (B9890) in Aqueous Solution rsc.org
CompoundConditionBand 1 (nm)Band 2 (nm)Band 3 (nm)
This compound (IsoGuo)pH 7.4293247206
This compound (IsoGuo)pH 1.4283235206
2'-Deoxythis compound (dIsoGuo)pH 7.4292247206
2'-Deoxythis compound (dIsoGuo)pH 1.4284235205

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to determine the structure of DNA duplexes containing isoguanine, confirming its role in forming stable, parallel-stranded structures. nih.gov Circular Dichroism (CD) spectroscopy is also a valuable tool, sensitive to the conformational states of nucleic acids, and has been used to demonstrate that oligonucleotides containing isoguanine can form stable quartet structures, analogous to G-quadruplexes. rsc.orgnih.gov

Theoretical and computational studies have provided deep insights into the delicate balance of isoguanine and this compound tautomerism. These studies show that the environment is a critical modulator of tautomeric preference. acs.orgub.edu

In the gas phase, quantum mechanical calculations predict that the enol tautomers of isoguanine are the most stable. acs.orgacs.org However, in aqueous solution, the equilibrium shifts dramatically. acs.orgacs.org Computational models using density functional theory (DFT) find that the N1H and N3H neutral keto tautomeric forms of isoguanine are nearly equally populated in aqueous solution. acs.org For the nucleosides, calculations show that the syn-sugar conformation is the most stable for both neutral and protonated species of this compound and 2'-deoxythis compound. rsc.org Specifically, the lowest energy neutral tautomer is the syn-H1 form, where the proton is on the N1 position of the purine (B94841) ring. rsc.org

The dramatic environmental effect is highlighted by the finding that tautomers which are physiologically important in solution represent less than 1/100,000 of the total population of isoguanine in the gas phase. acs.org This unique modulation of tautomeric properties by polar solvents and the microenvironment of DNA underscores the compound's distinct chemical nature compared to canonical bases. acs.orgub.edu

Predicted Tautomer Stability of Isoguanine/Isoguanosine by Environment
EnvironmentMost Stable Tautomer(s)MethodologySource
Gas PhaseEnol formsQuantum Mechanical Methods (DFT) acs.orgacs.org
Aqueous SolutionN1H and N3H keto forms (nearly equal population)Quantum Mechanical Methods (DFT) acs.org
Aqueous Solution (Nucleoside)syn-H1 keto tautomerDensity Functional Theory (DFT) rsc.org

Crystallographic Analysis of this compound and Its Assemblies

For many years, a single-crystal structure of this compound remained elusive. However, a 2024 study successfully resolved its structure for the first time using microcrystal electron diffraction (MicroED). nih.govnih.gov The crystals were obtained from a saturated methanol/H₂O solution. nih.gov

The analysis revealed several key features. A striking characteristic of the this compound crystal structure is the presence of four distinct conformers in the unit cell (designated isoGA, isoGB, isoGC, and isoGD). nih.gov The three-dimensional supramolecular structure is stabilized by several interactions, including π-π stacking between the purine bases of different layers, intramolecular hydrogen bonding, and distinct hydrogen bonding patterns involving the sugar residues. nih.govnih.gov The orientation of the nucleobase relative to the sugar ring, defined by the torsion angle χ (O4'−C1'−N9−C4), is a critical aspect of its conformation. nih.gov

Beyond the monomer, the crystal structure of a self-assembled this compound complex has also been determined. The X-ray crystal structure of [isoG₂₀Cs₃]³⁺(BARF⁻)₃, formed from a deoxy this compound derivative, represents the first example of a multiple-layer deoxy-isoguanosine assembly binding with cesium cations. nsf.govrsc.org In this structure, the Cs⁺ cations are bound between layers of isoguanine pentamers (isoG₅), with H-bond distances of 2.71 Å (N1–O2) and 2.88 Å (N6–N3), similar to previously reported assemblies. nsf.gov The distance between the pentamer layers ranges from 3.20 to 3.37 Å, indicating significant ion–dipole interactions. nsf.gov

Photophysical Properties and Excited State Dynamics of this compound

The ability of nucleobases to resist photochemical damage, a property known as photostability, is crucial for the integrity of genetic information. rsc.orgrsc.org this compound, like the canonical nucleosides, exhibits high photostability, which is attributed to the existence of highly efficient and rapid deactivation pathways that dissipate absorbed ultraviolet (UV) energy as heat. rsc.orgrsc.org

Upon absorption of UV radiation, this compound is promoted to an electronically excited state. rsc.org Studies using broadband transient absorption spectroscopy have shown that the primary relaxation mechanism for both this compound and 2'-deoxythis compound involves ultrafast nonradiative decay pathways. rsc.orgrsc.org

The population in the excited S₁(ππ*) state decays back to the ground state through internal conversion via at least two distinct relaxation pathways. rsc.orgrsc.org These processes occur on exceptionally short timescales, with lifetimes of hundreds of femtoseconds and less than two picoseconds. rsc.orgrsc.org This rapid deactivation effectively prevents the excited state from persisting long enough to undergo damaging photochemical reactions. rsc.org This behavior is consistent with the general model for photostability in canonical nucleosides, where ultrafast internal conversion to the ground state is the dominant de-excitation channel. rsc.orgrsc.org

The high degree of photostability in this compound is a direct consequence of its ultrafast nonradiative relaxation dynamics. rsc.orgrsc.org The chemical structure of the isoguanine chromophore, with an amino group at the C6 position and a carbonyl group at the C2 position, is thought to enhance this property. rsc.orgrsc.org It has been suggested that substitution at the C6 position of the purine ring may increase photostability more effectively than substitution at the C2 position. rsc.orgrsc.org

Theoretical calculations support the experimental findings, indicating the presence of barrierless or low-barrier pathways connecting the bright S₁(ππ*) state with internal conversion funnels that lead back to the electronic ground state. nih.gov These efficient pathways for internal conversion ensure that the vast majority of absorbed UV energy is dissipated harmlessly as heat, thereby protecting the molecule from photodegradation. rsc.orgnih.gov This intrinsic property is considered a key feature that would have been necessary for nucleic acid precursors to survive the intense UV radiation of the prebiotic era. rsc.orgrsc.org

Excited-State Proton Transfer in Isoguanine-Isocytosine Pairs

The study of excited-state proton transfer (ESPT) in the isoguanine-isocytosine (iG-iC) base pair provides critical insights into the photochemistry of non-canonical nucleic acid structures. This research is pivotal in understanding the fundamental reasons behind the natural selection of guanine (B1146940) and cytosine over their isomers for the genetic code. nih.govresearchgate.net Upon exposure to UV irradiation, an equimolar mixture of isoguanine and isocytosine (B10225) in an aqueous solution undergoes a tautomeric conversion, a phenomenon that has been the subject of detailed mechanistic studies. nih.govresearchgate.net Isocytosine, in particular, is known to be less photostable than its canonical counterpart, cytosine. nih.govtubitak.gov.tr

Theoretical and computational methods have been instrumental in elucidating the complex dynamics of this process. Research has employed Time-Dependent Density Functional Theory (TD-DFT) to model the ESPT mechanism. nih.gov These computational investigations help to clarify the reaction pathways and the energetic landscapes of the excited states involved. nih.gov

Two primary mechanisms for the phototautomerism of isocytosine, often facilitated by its pairing with isoguanine, have been explored. One proposed pathway involves a consecutive dissociation and association of a proton through conical intersections between the ground state (S₀) and the first excited state (S₁). bohrium.com This transfer is thought to occur along the ¹πσ* excited-state reaction path. bohrium.com However, a more probable mechanism is believed to involve a hydrogen transfer catalyzed by a water molecule. In this scenario, the water molecule actively participates in the proton relay, significantly lowering the energy barrier for the transfer in both the ground and excited states. bohrium.com This water-assisted transfer proceeds along the ¹ππ* excited-state reaction pathway. bohrium.com

The behavior of the iG-iC pair contrasts with that of the canonical guanine-cytosine (G-C) pair. For G-C pairs, ESPT is a dominant deactivation channel in the gas phase. researchgate.netnih.gov However, in solution, this pathway is inhibited by a significant energy barrier, and the primary deactivation method becomes ultrafast internal conversion within the individual nucleobases. researchgate.netnih.gov This highlights the unique photochemical properties of the iG-iC system.

The detailed findings from computational studies on the ESPT mechanism in isoguanine-isocytosine pairs are summarized in the table below.

Computational MethodBasis SetSolvation ModelKey Mechanistic Findings
TD-DFT (B3LYP)aug-cc-pVDZPolarizable Continuum Model (PCM)Investigated the ESPT mechanism following UV irradiation, which induces tautomeric conversion between isoguanine and isocytosine. nih.gov
BLYPaug-cc-pVDZNot specified in detailShowed that isocytosine tautomerizes to an amino-hydroxy form through a ¹πσ* excited state, unlike the more photostable cytosine. nih.govtubitak.gov.tr
B3LYPaug-cc-pVDZPolarizable Continuum Model (PCM)Proposed two potential mechanisms for isocytosine phototautomerism: a direct proton dissociation/association via a ¹πσ* pathway and a more probable water-assisted H-transfer via a ¹ππ* pathway. bohrium.com

Molecular Recognition and Base Pairing Characteristics of Isoguanosine in Nucleic Acid Architectures

Isoguanosine-Isocytosine (isoG-isoC) Base Pairing

The pairing between isoguanine (B23775) and isocytosine (B10225) (isoC) is a cornerstone of this compound's utility in synthetic biology and expanded genetic systems. Proposed as a potential fifth or sixth base pair in DNA, the isoG-isoC interaction has been extensively studied for its structural and thermodynamic properties.

The isoguanine-isocytosine base pair is characterized by three hydrogen bonds, similar to the canonical guanine-cytosine (G:C) pair. However, the specific geometry of these hydrogen bonds differs from the standard Watson-Crick (W:C) pairings. Isoguanine, in its N1-H tautomeric form, presents a hydrogen bond donor-acceptor-acceptor (DDA) pattern to isocytosine's acceptor-acceptor-donor (AAD) pattern, forming the isoG:isoC pair jst.go.jpnih.gov. This arrangement, distinct from the A:T ([DA:AD]) and G:C ([ADD:DAA]) pairs, contributes to the unique recognition properties of this non-canonical pair jst.go.jp.

Table 1: Comparative Stability of Nucleobase Pairs

Base PairCanonical/Non-canonicalHydrogen BondsStability Relative to G:CPrimary Reference(s)
G:CCanonical3Benchmark jst.go.jpnih.gov
A:TCanonical2Less stable than G:C jst.go.jpnih.gov
isoG:isoCNon-canonical3Comparable to G:C acs.orgkeio.ac.jpacs.orgresearchgate.net
C:isoGNon-canonicalNot specifiedIsoenergetic with A:T acs.orgkeio.ac.jpacs.orgresearchgate.net

Interactions of this compound with Canonical Nucleobases

Beyond its pairing with isocytosine, isoguanine demonstrates intriguing interactions with canonical nucleobases. Isoguanine can form a stable pair with cytosine (C:isoG), which has been found to be isoenergetic with the adenine-thymine (A:T) Watson-Crick pair acs.orgkeio.ac.jpacs.orgresearchgate.net.

Notably, isoguanine can also interact with uracil (B121893) (U). This interaction is attributed to isoguanine's propensity to tautomerize into an enol form, which presents a hydrogen bonding pattern complementary to uracil nih.gov. This tautomerization can lead to mispairing, where isoguanine directs the incorporation of uracil by polymerases, and vice versa nih.gov. Additionally, isoguanine has been observed to form unusually stable base pairs with guanine (B1146940) itself tandfonline.com.

Formation of Parallel-Stranded Nucleic Acid Duplexes Containing Isoguanine

A significant characteristic of isoguanine and isocytosine is their ability to facilitate the formation of parallel-stranded (ps) nucleic acid duplexes oup.comtandfonline.com. In natural DNA, strands typically run in antiparallel orientations. However, the incorporation of isoG:C and G:isoC base pairs, which adopt a reverse Watson-Crick (rWC) configuration, enables the stabilization of duplexes where both strands run in the same 5' to 3' direction oup.combeilstein-journals.orgnih.gov.

The formation of parallel-stranded DNA is generally challenging, often requiring specific sequence designs or modified nucleobases to overcome the thermodynamic preference for antiparallel structures oup.com. Isoguanine is recognized as a potent inducer of such parallel-stranded DNA duplexes nih.gov. Structural studies using Nuclear Magnetic Resonance (NMR) have elucidated the detailed architecture of these ps-duplexes, revealing distinct groove widths and depths compared to canonical B-DNA nih.gov.

Triplex Formation Involving Isoguanine

Isoguanine can also participate in the formation of nucleic acid triplexes, which are three-stranded structures where an oligonucleotide binds to the major groove of a DNA duplex psu.edu. When incorporated into DNA, isoguanine has demonstrated adenine-like triplex formation, suggesting it can mimic the behavior of adenine (B156593) in these higher-order structures arkat-usa.org.

Crucially, isoguanine can replace protonated cytosine in DNA triplexes, leading to the formation of pH-independent triplexes that remain stable under neutral conditions rsc.orga2bchem.com. These triplexes, containing isoguanine in the third strand, offer a stable alternative to pH-dependent triplexes that rely on cytosine protonation.

Compound List:

this compound (isoG)

Isocytosine (isoC)

Guanine (G)

Cytosine (C)

Adenine (A)

Thymine (B56734) (T)

Uracil (U)

5-methylisocytosine (B103120)

2'-deoxythis compound (B9890)

2'-deoxyisocytidine

5-methyl-2'-deoxyisocytidine

7-bromo-7-deaza-2'-deoxythis compound

9-deaza-9-propynylguanine N7-(2'-deoxyribonucleoside)

2,6-diaminopurine (B158960)

Xanthine

2-thioT (2-thiothymine)

5-aza-7-deazaguanine (B30438)

S6G (thio-isoguanine)

Supramolecular Self Assembly of Isoguanosine and Its Derivatives

Principles of Isoguanosine Self-Assembly and Aggregation

The self-assembly of this compound is a process driven by non-covalent interactions, primarily hydrogen bonding and π-π stacking, leading to the spontaneous organization of individual molecules into ordered aggregates. nih.govbeilstein-journals.org Unlike guanosine (B1672433), which famously forms planar G-quartets through Hoogsteen hydrogen bonds, the altered placement of hydrogen bond donors and acceptors in this compound's purine (B94841) ring favors different geometries. rsc.org

This structural distinction allows this compound to form not only tetrameric structures but also unique, highly stable pentameric assemblies known as "isoG-stars" or pentaplexes. nih.gov The formation of these assemblies is a dynamic process influenced by various factors including solvent conditions, the nature of counter-ions, and the presence of templating metal cations. nih.gov Modifications to the this compound molecule, either at the sugar moiety or the purine base, can also be used to control and direct the self-assembly process, leading to a wide array of supramolecular architectures. rsc.org

Cation-Templated this compound G-Quadruplex and Pentaplex Formation

Metal cations play a crucial templating role in the self-assembly of this compound, guiding the formation and stabilizing the final architecture of the resulting oligomers. rsc.org The interaction between the cation and the electronegative oxygen atoms of the purine rings is fundamental to the formation of both quadruplex and the more unique pentaplex structures. frontiersin.orgnih.gov

The most notable feature of this compound self-assembly is its ability to form a pentaplex, a planar, star-shaped structure composed of five this compound molecules (isoG₅). nih.gov This arrangement is a direct consequence of the 108° H-bond angle within the this compound base, which is more favorable for a pentagonal geometry compared to the square planar geometry of the guanosine-based G-quartet. nih.gov The resulting isoG-pentaplex possesses a larger central cavity than a G-quartet, which is key to its selective binding of larger metal cations. nih.gov These planar pentaplexes can then stack upon one another, often sandwiching a metal cation between them, to form even larger and more complex structures. nih.gov

This compound and its derivatives exhibit remarkable structural polymorphism, assembling into a wide range of oligomeric structures depending on experimental conditions. rsc.orgplos.org Research has identified various aggregates, including tetramers, pentamers, octamers, decamers (isoG₁₀), 15-mers, and even 20-mers (isoG₂₀). rsc.orgrsc.org

The formation of these diverse structures can be precisely controlled. Key factors influencing the final assembly include:

Solvent and Anion Effects: The choice of solvent (e.g., CDCl₃ and CD₃CN) and the type of counter-anion (e.g., BPh₄⁻, BARF⁻, and PF₆⁻) have been shown to direct the assembly toward specific oligomers like singly or doubly charged decamers and 15-mers. rsc.org

Molecular Modification: Chemical modifications to the this compound scaffold provide another layer of control. For instance, using a deoxy-isoguanosine derivative with a modified ribose group enabled the construction of a multi-layered complex containing three cesium ions and twenty this compound units ([isoG₂₀Cs₃]³⁺). rsc.org This demonstrated that steric hindrance can be modulated to allow for more complex, multi-layered assemblies beyond the typical two-layer sandwich structure. nih.gov

The ability to tune the self-assembly process through these external and internal factors opens the door to creating a variety of this compound-based nanostructures with tailored sizes and properties. nih.gov

Metal cations are essential for the stability of this compound assemblies, acting as a template around which the molecules organize and neutralizing the electrostatic repulsion from the inwardly pointing carbonyl oxygen atoms. rsc.orgresearchgate.net The stability and type of the resulting structure are highly dependent on the specific cation used. frontiersin.orgnih.gov

The influence of different alkali metal cations on this compound assembly is summarized below:

CationObserved this compound AssemblyStability Characteristics
Li⁺ TetramerUnstable; Li⁺ is too small for the central cavity and may disrupt hydrogen bonding. rsc.org
Na⁺ TetramerStabilizes tetramers at low concentrations, but higher concentrations can be disruptive. rsc.org
K⁺ OctamerEnhances thermal stability compared to tetramers, forming sandwich-like structures. rsc.org
Ba²⁺ OctamerForms octamers that are more stable than those formed with K⁺. rsc.org
Cs⁺ Pentaplex (isoG₅), Decamer (isoG₁₀), Higher-order oligomersShows preferential selectivity due to the ideal fit of the large Cs⁺ ion in the pentaplex cavity. rsc.orgnih.gov

This table summarizes findings on the role of different metal cations in templating and stabilizing various this compound assemblies, as detailed in the referenced literature.

The stability conferred by a cation is a balance between its ionic radius and its dehydration energy. researchgate.netrsc.org While potassium (K⁺) is often optimal for stabilizing G-quadruplexes, the larger cavity of the this compound pentaplex makes it uniquely suited for the larger cesium (Cs⁺) ion, leading to highly stable and selective complexes. nih.govnih.gov

This compound-Based Hydrogel Formation and Stability

This compound and its derivatives have proven to be exceptional gelators, forming robust supramolecular hydrogels in the presence of various alkali metal salt solutions, including Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺. nih.govresearchgate.net These hydrogels are formed through the self-assembly of this compound into long, interconnected helical fibers, which create a three-dimensional network that entraps water. nih.govresearchgate.net

A defining characteristic of this compound hydrogels is their remarkable stability, which significantly surpasses that of gels formed from guanosine. nih.govresearchgate.net

Comparative Stability of this compound vs. Guanosine Hydrogels

Property This compound (isoG) Hydrogel Guanosine (G) Hydrogel
Longevity Excellent; stable for several months. nih.govresearchgate.net Poor; collapses within minutes or hours. nih.govresearchgate.net
Mechanical Stability High; rheological data confirm up to 15 times higher stability. nih.govresearchgate.netresearchgate.net Low. researchgate.net
pH Range Stable over a broad pH range (pH 3-10). nih.govresearchgate.net More limited pH stability.

| Structure (SEM) | Interconnected helical stacked fibers. nih.govresearchgate.net | Discrete, flat ribbons. nih.govresearchgate.net |

This table highlights the superior stability and structural characteristics of this compound-based hydrogels compared to their guanosine counterparts.

The enhanced stability of this compound hydrogels makes them highly attractive for various applications, particularly in materials science and biomedicine, where long-term structural integrity is crucial. nih.govresearchgate.net

Functional Supramolecular Assemblies for Research Applications (e.g., ionophores)

The unique structural properties of self-assembled this compound give rise to significant potential for practical research applications. rsc.orgrsc.org One of the most promising areas is the development of highly selective ionophores, particularly for the cesium cation (Cs⁺). rsc.org

The isoG-pentaplex, with its large central pore, is perfectly sized to bind Cs⁺ with high affinity and selectivity over other alkali metal cations. nih.gov This has led to the design of this compound-based ionophores for the specific extraction of cesium. rsc.org This capability is of particular interest for environmental remediation, such as the removal of radioactive ¹³⁷Cs from nuclear waste. nih.gov Research has shown that this compound assemblies can effectively extract Cs⁺ from an aqueous solution into an organic phase. nih.gov

Beyond ion transport, this compound-based materials have other potential applications:

Drug Delivery: The exceptional stability and biocompatibility of this compound hydrogels make them excellent candidates for controlled drug release systems. nih.govresearchgate.netresearchgate.net They have demonstrated a high capacity for loading and subsequently releasing small molecules. nih.govresearchgate.net

Genetics and Anticancer Research: this compound and its assemblies are being explored for their roles in genetics and as potential therapeutic agents. rsc.orgresearchgate.net Certain hydrogel formulations have shown antitumor activity, suggesting a dual function as both a delivery vehicle and an active compound. rsc.orgresearchgate.net

The continued exploration of this compound's self-assembly properties is expected to yield further innovations in supramolecular chemistry and materials science.

Table of Mentioned Compounds

Compound Name Abbreviation
This compound isoG
Guanosine G
Cesium Cs⁺
Lithium Li⁺
Sodium Na⁺
Potassium K⁺
Rubidium Rb⁺

Enzymatic Interactions and Biocatalytic Processing of Isoguanosine

Recognition and Incorporation of Isoguanosine by Nucleic Acid Polymerases

The ability of nucleic acid polymerases to recognize and incorporate non-natural nucleobases like this compound is critical for the enzymatic synthesis of modified nucleic acids. Research has demonstrated that various DNA and RNA polymerases can incorporate this compound, often exhibiting specific preferences for the templating base.

Enzyme-Specific Incorporation: Several polymerases have been shown to catalyze the template-directed formation of base pairs involving isoguanine (B23775) (iso-G). Specifically, T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase I are capable of incorporating iso-G opposite isocytosine (B10225) (iso-C) when it is present in a template strand. ffame.orgnih.gov In contrast, T4 DNA polymerase has been observed not to incorporate iso-G under similar conditions. ffame.orgnih.gov

Tautomerism and Misincorporation: Furthermore, certain polymerases, including the Klenow fragment, can incorporate iso-G opposite thymine (B56734) (T). This misincorporation is attributed to the presence of a minor tautomeric form of iso-G that can form a Watson-Crick-like base pair with thymine. ffame.orgnih.gov When iso-G is present in the template, the Klenow fragment can direct the incorporation of either iso-C or T into the nascent strand. ffame.orgnih.gov However, T7 RNA polymerase, when templated by iso-G, primarily directs the incorporation of uracil (B121893) (U). ffame.orgnih.gov

Broader Recognition: Isoguanine and isocytosine have been recognized by natural enzymatic machinery in both DNA replication and transcription, suggesting a degree of compatibility with cellular processes, albeit not for canonical genetic information storage. nih.gov The ability of polymerases to handle non-natural nucleobases is fundamental for techniques like SELEX (Systematic Evolution of Ligands by Exponential Enrichment) used to develop modified aptamers with enhanced properties. researchgate.net

Fidelity of Polymerase Action with this compound-Containing Templates

The accuracy, or fidelity, of polymerase action is paramount for maintaining genetic integrity. When non-natural bases like this compound are incorporated into a template, the fidelity of subsequent replication can be compromised.

Mutation Rates: Nucleic acids containing modified isoguanine, such as 2'-deoxythis compound (B9890) (isoG) paired with 5-methylisocytosine (B103120) (MeisoC), are predicted to exhibit higher mutation rates compared to natural DNA replication systems. oup.com This is partly due to the potential for tautomerism in the isoG base within the template, which can lead to misincorporation events. oup.com

Polymerase Pausing and Errors: Polymerases possessing significant 3'-exonuclease (proofreading) activity may exhibit pausing or stalling at template positions containing isoguanine or its derivatives. oup.com For instance, in PCR amplification using isoguanine in the template, a lower fidelity of approximately 86% per round of replication has been reported. acs.org The specific pairing of isoG with thymine, facilitated by a tautomeric form of isoG, can lead to misincorporation of adenine (B156593) (A) opposite thymine in subsequent replication steps. researchgate.net

Table 6.1: Polymerase Incorporation of this compound

PolymeraseTemplating BaseIncorporated NucleotideNotesReference(s)
T7 RNA PolymeraseIsocytosineThis compoundIncorporates iso-G opposite iso-C. ffame.orgnih.gov
T7 RNA PolymeraseIsoguanineUracilDirects incorporation of U when iso-G is in the template. ffame.orgnih.gov
AMV Reverse TranscriptaseIsocytosineThis compoundIncorporates iso-G opposite iso-C. ffame.orgnih.gov
Klenow Fragment (DNA Pol I)IsocytosineThis compoundIncorporates iso-G opposite iso-C. ffame.orgnih.gov
Klenow Fragment (DNA Pol I)IsoguanineIsocytosine or ThymineDirects incorporation of iso-C or T when iso-G is in the template. ffame.orgnih.gov
T4 DNA PolymeraseIsocytosineThis compoundDid not incorporate iso-G opposite iso-C. ffame.orgnih.gov
General PolymerasesIsoguanineIsocytosine or ThymineSome polymerases incorporate iso-G opposite T, likely via a minor tautomeric form of iso-G. ffame.orgnih.gov ffame.orgnih.gov

Enzymatic Synthesis of this compound-Modified Nucleic Acids

The enzymatic synthesis of nucleic acids containing this compound or its analogs is a key area for creating novel DNA and RNA structures with tailored properties. This often involves using modified nucleoside triphosphates with specific polymerases.

Incorporation of Modified Nucleotides: Procedures have been developed to prepare derivatives of 2'-deoxythis compound suitable for incorporation into DNA using automated DNA synthesizers. ffame.orgnih.gov The combination of polymerases and nucleoside triphosphate analogs is a powerful strategy for synthesizing oligonucleotides with nucleobase modifications. researchgate.net

SELEX and Aptamer Development: The enzymatic synthesis and replication of non-natural nucleic acids are essential for the selection of modified aptamers through SELEX. researchgate.net This allows for the creation of aptamers with enhanced functional and structural diversity, as well as increased resistance to biodegradation. researchgate.net

Xeno Nucleic Acids (XNA): The enzymatic synthesis of XNA polynucleotides using modified nucleotide building blocks is an active area of research, aiming to create nucleic acid variants with novel properties. nih.govuni-koeln.de

Enzymatic Removal and Repair Mechanisms of Isoguanine in Nucleic Acids

While isoguanine is primarily studied as an introduced analog for synthetic purposes, its potential formation through oxidative damage to adenine raises questions about cellular repair mechanisms. However, specific enzymatic pathways for the direct removal or repair of isoguanine lesions from DNA or RNA are not extensively characterized in the provided literature.

Oxidative Damage Context: Isoguanine has been identified as a potential oxidation product of adenine. rsc.orgtandfonline.com This suggests that if isoguanine arises endogenously due to oxidative stress, cellular repair systems might be involved. However, the literature focuses more on its role as a synthetic analog. rsc.org

Related Repair Pathways: Studies on DNA damage and repair often discuss mechanisms like nucleotide excision repair (NER) in the context of unusual nucleic acid structures, such as those formed by peptide nucleic acids (PNAs). mdpi.com While NER is a general pathway for removing bulky lesions, its specific role in processing isoguanine lesions is not detailed. Similarly, the deamination of adenosine (B11128) to inosine (B1671953) can lead to mispairing and mutations if not repaired, highlighting the importance of base processing and repair, but this is distinct from isoguanine. mdpi.com

Area of Further Research: The precise enzymatic mechanisms governing the removal or repair of isoguanine, should it occur as a lesion, remain an area requiring further investigation. The focus of current research is largely on its controlled incorporation and utilization in synthetic biology and molecular probes.

Chemo-Enzymatic Approaches for this compound Analog Generation

Chemo-enzymatic strategies, which combine chemical synthesis with enzymatic catalysis, offer powerful routes to generate diverse this compound analogs and their derivatives. Purine (B94841) nucleoside phosphorylase (PNP) plays a particularly significant role in these approaches.

PNP-Catalyzed Synthesis: Purine nucleoside phosphorylase (PNP) is a versatile biocatalyst utilized in the chemo-enzymatic synthesis of nucleoside analogs. mdpi.comresearchgate.net This enzyme facilitates the reversible phosphorolysis of nucleosides, allowing for the synthesis of modified nucleosides by reacting nucleobases with ribose donors. mdpi.comresearchgate.net

Generation of Modified Nucleosides: PNP enzymes have been employed to synthesize ribosides of extended nucleobase analogs, including derivatives of isoguanine. mdpi.com For example, isoguanine can be chemically modified, such as through reaction with chloroacetaldehyde (B151913) to form 1,N6-etheno-isoguanine. This modified base can then be enzymatically ribosylated by PNP from E. coli to yield the corresponding nucleoside analog. mdpi.compreprints.org

Fluorescent Analogs: Chemo-enzymatic methods utilizing PNP are instrumental in generating fluorescent nucleoside analogs. These modified nucleosides, including those derived from this compound, can serve as valuable reporters in biochemical and cellular studies. researchgate.netpreprints.orgmdpi.com The synthesis of 8-aza-isoguanosine analogs, for instance, is achievable through chemo-enzymatic routes, although challenges related to the base's acidity exist. preprints.orgmdpi.com

Compound List:

this compound (isoG)

Guanosine (B1672433) (G)

Isocytosine (iso-C)

Adenine (A)

Guanine (B1146940) (G)

Cytosine (C)

Thymine (T)

Uracil (U)

2'-deoxythis compound (isoGd)

5-methylisocytosine (MeisoC)

1,N6-etheno-isoguanine

8-aza-isoguanosine

2-hydroxyadenine

2-hydroxyadenosine

Isoguanosine in Expanded Genetic Systems and Nucleic Acid Engineering

Conceptual Frameworks for Expanded Genetic Alphabets with Isoguanosine

The concept of expanding the genetic alphabet hinges on the creation of a novel base pair that is orthogonal to the natural Watson-Crick pairs (A-T and G-C). This means the unnatural bases should pair strongly and selectively with each other but not with the natural bases. The this compound (iG) and isocytosine (B10225) (iC) pair was one of the earliest and most studied candidates for this role. nih.govjst.go.jp The pairing of iG and iC is structurally analogous to the G-C pair, forming three hydrogen bonds, which theoretically provides the stability and specificity required for a functional genetic system. nih.govacs.org

The primary conceptual framework for incorporating iG-iC into an expanded genetic alphabet involves the following principles:

Orthogonal Base Pairing: The hydrogen bond donor and acceptor pattern of iG is complementary to that of iC, but not to any of the four natural bases. This specificity is crucial to prevent misincorporation during DNA replication and transcription, which would otherwise lead to mutations. nih.govjst.go.jp

Enzymatic Recognition: For an expanded alphabet to be functional, DNA and RNA polymerases must be able to recognize the unnatural nucleoside triphosphates and incorporate them into a growing nucleic acid chain opposite their complementary base in the template strand. jst.go.jpnih.gov

Information Storage and Retrieval: Once incorporated, the new genetic information encoded by the iG-iC pair must be stably maintained through rounds of replication and accurately transcribed into RNA to be utilized by the cellular machinery or for in vitro applications. nih.gov

However, a significant challenge in the practical application of the iG-iC pair is the tautomerism of this compound. jst.go.jpoup.com this compound can exist in a keto and an enol tautomeric form. While the keto form pairs correctly with isocytosine, the enol form can mispair with thymine (B56734) (T), leading to a loss of fidelity during replication. jst.go.jp This issue has spurred further research into modifying the bases or the enzymatic environment to favor the correct pairing. jst.go.jp

Engineering of Polymerases for Unnatural Base Pair Replication

Standard DNA polymerases have evolved to be highly specific for the four natural nucleoside triphosphates, often exhibiting poor efficiency and fidelity when encountering unnatural base pairs. cambridge.orgcambridge.org Consequently, a major area of research has been the engineering of polymerases to effectively replicate DNA containing this compound. The primary strategies employed are rational design and directed evolution. nih.govnih.gov

Rational design involves making specific mutations in the polymerase's active site based on structural and mechanistic knowledge to improve its affinity for and incorporation of unnatural nucleotides. mdpi.com However, the complex interactions between the polymerase, the template DNA, and the incoming nucleotide make this approach challenging. nih.gov

Directed evolution has proven to be a more powerful strategy. nih.govnih.gov This process involves generating a large library of polymerase mutants and then selecting for those that exhibit the desired activity – in this case, the efficient and faithful replication of the iG-iC pair. nih.govnih.gov Techniques like compartmentalized self-replication (CSR) have been used to evolve polymerases with significantly improved properties for unnatural base pair incorporation. nih.govresearchgate.net

Research has shown that even with engineered polymerases, achieving perfect fidelity with the iG-iC pair remains difficult due to the aforementioned tautomerization issue. jst.go.jp Some studies have explored alternative strategies, such as replacing natural thymine with a modified version (2-thioT) to reduce mispairing with the enol form of this compound. jst.go.jp The fidelity of replication is a critical parameter, as even a small error rate can lead to the rapid loss of the unnatural base pair from a DNA sequence during repeated amplification cycles like PCR. nih.govnih.gov

Polymerase TypeObservation on iG-iC ReplicationReference
Klenow fragment of DNA polymerase ICapable of incorporating iG opposite iC. nih.gov
T7 RNA polymeraseCan incorporate iG opposite iC in a template. nih.govcambridge.org
AMV reverse transcriptaseShows ability to incorporate iG opposite iC. nih.gov
T4 DNA polymeraseDoes not effectively incorporate iG opposite iC. nih.gov

Incorporation of this compound into Functional Nucleic Acids (e.g., Aptamers)

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. The incorporation of unnatural bases like this compound into aptamers offers the potential to enhance their functional properties. This is often achieved through a modified Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, where the initial nucleic acid library is synthesized with one or more unnatural nucleotides.

The introduction of this compound into an aptamer sequence can significantly impact its structure and, consequently, its binding affinity for a target. The altered hydrogen bonding and base-stacking interactions can lead to novel folds that are not accessible with the four standard bases.

However, the effect of this compound incorporation is highly context-dependent. For instance, in the case of the thrombin binding aptamer (TBA), which forms a G-quadruplex structure, substituting guanosine (B1672433) with this compound was found to be detrimental to both the stability of the G-quadruplex and the aptamer's anticoagulant function. plos.orgnih.gov This suggests that the highly ordered structure of the G-quadruplex is sensitive to changes in the hydrogen-bonding patterns of its constituent bases. plos.orgnih.gov

Conversely, in other contexts, the introduction of an unnatural base pair can lead to improved binding. The hydrophobic nature of some unnatural bases can enhance interactions with protein targets. While this compound itself is not primarily hydrophobic, its ability to form a stable, orthogonal pair with isocytosine can be leveraged to create more complex and stable aptamer structures.

AptamerModificationEffect on Structure and BindingReference
Thrombin Binding Aptamer (TBA)Substitution of guanosine with this compoundDecreased thermodynamic stability of the G-quadruplex structure and negatively affected anticoagulant properties. plos.orgnih.gov
Thrombin Binding Aptamer (TBA)Substitution of G1 with this compoundReported to lead to an improved binding constant while retaining thermodynamic stability in one study. oup.com

The specific and stable pairing of this compound with isocytosine has been utilized in the design of nucleic acid-based probes and sensors. The iG-iC pair can be used as a specific recognition motif that is orthogonal to the natural biological system, thereby reducing background noise and improving signal specificity in diagnostic assays. oup.com

For example, the Plexor® technology, used in real-time quantitative PCR (qPCR), incorporates the iG-iC pair into primers. nih.gov This system allows for the site-specific incorporation of a fluorescent reporter, leading to highly specific and sensitive quantification of target DNA sequences. The unnatural base pair provides a unique site for labeling that does not interfere with the natural base pairing during amplification.

Utilization in Advanced DNA/RNA Nanostructures

DNA and RNA nanotechnology leverages the predictable self-assembly of nucleic acid strands, based on Watson-Crick base pairing, to construct intricate two- and three-dimensional nanostructures. nih.govnsf.gov The introduction of unnatural base pairs like iG-iC can expand the toolbox for creating these structures, allowing for more complex designs and functionalities.

The orthogonality of the iG-iC pair enables the programming of self-assembly pathways that are independent of the natural A-T and G-C pairing. This can be used to create specific connections and orientations within a nanostructure that would be difficult to achieve with only the four natural bases. This compound itself can self-assemble into supramolecular structures like tetramers and decamers in the presence of certain cations, a property that could be harnessed in the bottom-up fabrication of nanomaterials. rsc.orgrsc.org

The potential applications for these advanced nanostructures are vast, including:

Drug Delivery: DNA nanostructures can be designed to encapsulate and deliver drugs to specific cells or tissues. nih.govfrontiersin.org The use of unnatural base pairs could allow for the creation of more stable and complex drug delivery vehicles.

Biosensing: Nanostructures can be functionalized with aptamers or other recognition elements to create highly sensitive and specific biosensors. cmu.edu

Molecular Computing: The programmable nature of DNA self-assembly can be used to perform computations at the molecular level.

While the application of this compound in complex DNA and RNA nanostructures is still an emerging area, the foundational principles of its orthogonal pairing and self-assembly properties suggest a promising future for its role in this field. plos.orgrsc.org

Biochemical Occurrence and Mechanistic Implications of Isoguanosine

Detection and Quantification of Isoguanosine in Biological Matrices

The accurate detection and quantification of this compound in complex biological samples are crucial for understanding its physiological and pathological significance.

Modern analytical techniques have been pivotal in identifying and quantifying this compound in various biological matrices. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands out as a highly sensitive and specific method. This technique allows for the separation of this compound from other nucleosides and its subsequent identification and quantification based on its mass-to-charge ratio. Isotope dilution LC-MS/MS, in particular, is utilized for its high accuracy in quantification.

Other methodologies that have been employed for the analysis of modified nucleosides, and could be applicable to this compound, include gas chromatography-mass spectrometry (GC-MS). However, GC-MS often requires chemical derivatization of the analyte, which can introduce artifacts.

A summary of analytical techniques used for this compound detection is presented below:

Analytical TechniquePrincipleAdvantages
LC-MS/MS Separation by liquid chromatography followed by mass analysis of the molecule and its fragments.High sensitivity and specificity; suitable for complex biological samples.
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.High resolution.

An intriguing aspect of this compound's biochemistry is its differential presence in RNA and DNA. Studies have successfully identified and quantified this compound in RNA isolated from mouse liver. Furthermore, this compound has been detected in human urine and cerebrospinal fluid, suggesting its systemic presence and potential as a biomarker.

Conversely, the detection of its deoxyribonucleoside counterpart, 2'-deoxythis compound (B9890), in DNA has been more challenging. Research on mouse liver DNA has failed to detect 2'-deoxythis compound, indicating that this compound predominantly exists as a ribonucleoside in this context. This differential finding suggests that either the mechanisms of its formation and/or repair differ between RNA and DNA, or that its presence in RNA has a specific biological purpose.

Isoguanine (B23775) Formation as an Oxidative Product of Adenine (B156593)

Isoguanine, the nucleobase of this compound, is a known product of oxidative damage to adenine. Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), can attack the C2 position of adenine, leading to the formation of isoguanine. This process has been demonstrated in vitro by treating deoxyadenosine, dATP, and both single- and double-stranded DNA with oxygen radicals.

The formation of isoguanine from adenine is an exothermic and spontaneous reaction. Theoretical studies have elucidated the mechanistic pathways of this conversion, highlighting the role of water molecules in facilitating the necessary hydrogen transfer. The observation that isoguanine is generated from adenine under conditions of oxidative stress has led to the hypothesis that this compound could serve as a biomarker for oxidative damage. However, the high levels of this compound observed in some biological samples, sometimes exceeding those of other oxidative stress markers like 8-oxo-7,8-dihydroguanosine, suggest that its presence may not be solely attributable to oxidative damage.

Molecular Role of this compound in Cellular Processes Beyond Oxidative Damage

While its origin from oxidative damage is established, emerging evidence points towards specific biological roles for this compound that are independent of this process. The consistent detection of this compound as a ribonucleoside, and not a deoxyribonucleoside, in certain tissues hints at a more specific function, potentially as a post-transcriptional modification in RNA.

Research has shown that isoguanine and its derivatives are involved in nucleic acid metabolism. Although early studies with Lactobacillus casei indicated that isoguanine could not be utilized as a purine (B94841) source or integrated into nucleic acids, other research suggests a more complex role. For instance, various DNA and RNA polymerases can recognize and incorporate this compound triphosphate into nucleic acid strands, albeit with varying fidelity. This suggests that the cellular machinery can interact with and process this modified nucleoside.

The ability of this compound to form a stable base pair with isocytosine (B10225) has been a subject of interest for expanding the genetic alphabet in synthetic biology. The enzymatic recognition of the this compound-isocytosine base pair by certain polymerases underscores the potential for this non-canonical pairing in biological systems.

Furthermore, the tautomeric properties of isoguanine, which can lead to mispairing with other bases like thymine (B56734) or uracil (B121893), have been explored for their potential mutagenic and antiviral activities. While these properties are often discussed in the context of DNA damage, they could also be harnessed for specific regulatory functions within RNA.

The presence of this compound in transfer RNA (tRNA) is another area of active investigation. Modified nucleosides in the anticodon loop of tRNA are known to play crucial roles in modulating codon recognition and translation efficiency. While specific functions of this compound in tRNA have yet to be fully elucidated, its potential to influence protein synthesis is a compelling area for future research.

Q & A

Q. What structural features distinguish isoguanosine from guanosine, and how do these differences influence its base-pairing behavior in nucleic acid systems?

this compound (isoG) differs from guanosine (G) by the translocation of the C2 carbonyl and C6 amino groups, creating a distinct hydrogen-bonding pattern. This structural variation enables isoG to pair with isocytidine (isoC) via three hydrogen bonds, forming a base pair with stability comparable to natural G-C pairs. The altered pairing behavior impacts duplex formation efficiency and enzymatic incorporation fidelity .

Q. What experimental methodologies are recommended for synthesizing this compound derivatives and incorporating them into oligonucleotides?

Key methods include:

  • Chemical synthesis : Use protected isoG phosphoramidites in automated DNA synthesizers, ensuring alkaline conditions are minimized to prevent isoC deamination .
  • Enzymatic incorporation : Employ polymerases like the Klenow fragment or T7 RNA polymerase, which recognize isoG-isoC pairs during primer extension or transcription .
  • Validation : Confirm purity via HPLC and mass spectrometry (MS), and verify base-pairing specificity using sequencing techniques like Sanger sequencing .

Q. What analytical techniques are essential for characterizing the purity and identity of newly synthesized this compound derivatives?

Utilize nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and MS for molecular weight validation. For oligonucleotides, polyacrylamide gel electrophoresis (PAGE) and UV melting curves can assess duplex integrity .

Advanced Research Questions

Q. How can researchers mitigate challenges associated with tautomerism-induced mismatches during enzymatic incorporation of this compound?

isoG’s tautomeric forms (e.g., minor tautomers pairing with thymine) may cause mismatches. Strategies include:

  • Polymerase selection : Use enzymes like AMV reverse transcriptase, which show higher fidelity for isoG-isoC pairing .
  • Buffer optimization : Adjust pH and cation concentrations (e.g., Mg²⁺) to stabilize the preferred tautomer .
  • Sequencing validation : Employ next-generation sequencing (NGS) or chemical cleavage assays to detect mismatches .

Q. What strategies are effective in analyzing thermodynamic stability changes when introducing this compound modifications into G-quadruplex structures?

Combine circular dichroism (CD) spectroscopy to monitor structural transitions, thermal denaturation profiles to determine melting temperatures (TmT_m), and isothermal titration calorimetry (ITC) to quantify binding energetics. For example, isoG substitutions in thrombin-binding aptamers (TBA) destabilize G-quadruplex stability when placed at tetrad positions, as shown by reduced TmT_m and altered CD spectra .

Q. How can contradictory data regarding the stability of isoG-containing nucleic acid structures be reconciled?

Contradictions often arise from positional effects (e.g., isoG in tetrads vs. loops) or experimental conditions (e.g., cation type). Address these by:

  • Systematic substitution studies : Compare isoG placement across different regions of the nucleic acid .
  • Complementary techniques : Use NMR to resolve atomic-level structural details and molecular dynamics simulations to model energetic contributions .

Q. What considerations are critical when designing experiments to study isoG’s HDAC inhibitory activity in acute myeloid leukemia (AML) models?

  • Target specificity : Validate isoG’s dual inhibition of HDAC3/6 and FLT3 using in vitro enzymatic assays (e.g., fluorogenic HDAC activity assays) and cellular models (e.g., AML cell lines) .
  • Dose-response analysis : Establish IC₅₀ values while controlling for off-target effects via siRNA knockdown or isoG analogs .
  • In vivo relevance : Use xenograft models to assess pharmacokinetics and toxicity .

Q. How does the deamination of isoC under alkaline conditions impact the fidelity of isoG-containing oligonucleotide synthesis?

isoC deamination produces natural cytosine, leading to mismatches (e.g., isoG-C instead of isoG-isoC). Mitigate this by:

  • Deprotection alternatives : Replace ammonia-based deprotection with milder reagents (e.g., methylamine) .
  • Post-synthesis analysis : Use mismatch-specific endonucleases (e.g., T7 endonuclease I) to identify and quantify errors .

Methodological Best Practices

Q. What experimental controls are essential when studying isoG’s role in non-canonical nucleic acid structures?

Include:

  • Wild-type controls : Unmodified oligonucleotides to baseline structural/functional comparisons .
  • Mismatch controls : Oligonucleotides with isoG paired against natural bases (e.g., T) to assess specificity .
  • Chemical modifiers : Compounds like KCl or porphyrins to stabilize or destabilize G-quadruplexes .

Q. How should researchers document isoG-related experiments to ensure reproducibility?

Follow guidelines from the Beilstein Journal of Organic Chemistry:

  • Detailed synthesis protocols : Specify reagents, reaction times, and purification steps .
  • Data transparency : Deposit raw data (e.g., CD spectra, HPLC chromatograms) in supplementary materials .
  • Validation metrics : Report purity (≥95% by HPLC), enzymatic incorporation efficiency, and thermodynamic parameters (ΔG, TmT_m) .

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Reactant of Route 1
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Reactant of Route 2
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